Icr 292OH

Description

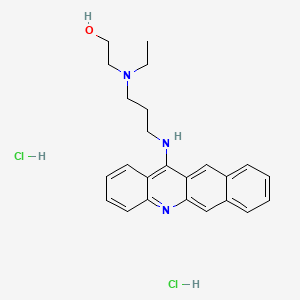

Structure

3D Structure of Parent

Properties

CAS No. |

38919-74-3 |

|---|---|

Molecular Formula |

C24H29Cl2N3O |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

2-[3-(benzo[b]acridin-12-ylamino)propyl-ethylamino]ethanol;dihydrochloride |

InChI |

InChI=1S/C24H27N3O.2ClH/c1-2-27(14-15-28)13-7-12-25-24-20-10-5-6-11-22(20)26-23-17-19-9-4-3-8-18(19)16-21(23)24;;/h3-6,8-11,16-17,28H,2,7,12-15H2,1H3,(H,25,26);2*1H |

InChI Key |

GIZMHKBWHPSKFV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCNC1=C2C=CC=CC2=NC3=CC4=CC=CC=C4C=C31)CCO.Cl.Cl |

Origin of Product |

United States |

Advanced Structural Characterization of Icr 292 Oh

Definitive Crystal Structure Determination of ICR-292-OH.

The definitive crystal structure of ICR-292-OH was determined through single-crystal X-ray diffraction. This method allows for the precise localization of atoms within the crystal lattice, providing a detailed three-dimensional representation of the molecule. The results of this structural determination for ICR-292-OH have been documented in scientific literature uni-goettingen.denorman-network.comeuropa.euscience.gov.

X-ray Crystallography Studies and Refinement Methodologies.

X-ray crystallography studies of ICR-292-OH involved the diffraction of X-rays by a single crystal of the compound. The diffraction pattern produced is unique to the arrangement of atoms within the crystal. This pattern is then analyzed using computational methods to reconstruct the electron density map of the molecule. Refinement methodologies are subsequently applied to optimize the atomic positions and thermal parameters to best fit the observed diffraction data, leading to a precise determination of the molecular structure in the crystalline state scribd.com. While the specific details of the refinement methodology applied to ICR-292-OH are primarily found in the original crystallographic publication uni-goettingen.denorman-network.com, standard crystallographic software and techniques are typically employed in such studies scribd.com.

High-Resolution Structural Comparisons with Related ICR Derivatives.

Comparing the high-resolution crystal structure of ICR-292-OH with those of related ICR derivatives provides valuable insights into how structural modifications influence molecular conformation and packing. Related ICR compounds often share the benzacridine core but differ in the length, branching, or functional groups of the alkylamino side chain uni-goettingen.de.

Analysis of the Benzacridine Core Geometry in Analogues.

The benz[c]acridine (B1195844) core is a common structural feature among various ICR compounds. High-resolution structural comparisons allow for an analysis of whether the geometry of this tricyclic aromatic system is significantly affected by substitutions elsewhere in the molecule, particularly at the 7-position where the alkylamino side chain is attached in ICR-292-OH uni-goettingen.denorman-network.com. Studies on related benzacridines can provide context for the typical bond lengths and angles observed within this core structure. Deviations from the expected planarity or bond parameters in ICR-292-OH compared to unsubstituted or differently substituted benzacridines can highlight the electronic or steric influence of the attached side chain.

Chemical Synthesis and Derivatization Strategies for Icr 292 Oh

Established Synthetic Pathways for the Benzacridine Nucleus.

The benzacridine nucleus, a fused tetracyclic system containing a quinoline (B57606) core, can be synthesized through several established methods in organic chemistry. One classical approach for the preparation of benzacridines, particularly 1,2-benzacridines, is the Pfitzinger-Borsche reaction. This method involves the condensation of isatins with substituted 1-tetralones, followed by decarboxylation of the resulting cinchoninic acids and subsequent dehydrogenation of the 3,4-dihydro-1,2-benzacridines. rsc.org Early work utilized lead oxide for the dehydrogenation step, although this could lead to the loss of certain substituents. rsc.org A modified dehydrogenation method employing chloranil (B122849) in xylene has been shown to retain substituents such as methoxy (B1213986) and halogen groups on the benzacridine core. rsc.org

Another synthetic strategy for benzacridine derivatives involves cascade three-component condensation reactions. For instance, atophane-containing benzacridines have been synthesized by the reaction of atophane-containing esters of substituted benzaldehydes, 1,3-cycloalkyldiketones, and 2-naphthylamine, yielding the products in moderate to good yields (60-88%). colab.ws

Research has also explored the formation of benzacridine derivatives under alkaline conditions. For example, studies on alkaline-treated sunflower meal identified the formation of trihydroxy benzacridine derivatives, suggesting a reaction between chlorogenic acid quinones and free amino groups. researchgate.net

The synthesis of other fused tetracyclic systems containing a quinoline nucleus, relevant to benzacridine synthesis, has been reviewed, highlighting various protocols including reactions of 4-hydroxycoumarins with paraformaldehyde and primary arylamines to yield chromeno[4,3-b]quinoline-6-ones, which are analogues of benzacridines. nih.gov

Introduction of the 2-Hydroxyethyl Side Chain: Optimized Synthetic Routes and Yields.

While specific details on the optimized synthetic routes and yields for the introduction of the 2-hydroxyethyl side chain specifically to the benzacridine nucleus of ICR-292-OH are not extensively detailed in the provided search results, general methods for introducing the 2-hydroxyethyl group into organic molecules and the synthesis of hydroxyethyl-substituted compounds can be considered.

The 2-hydroxyethyl group (-CH₂CH₂OH) can be introduced through various reactions, often involving the reaction of an appropriate precursor with ethylene (B1197577) oxide or through reduction of a carboxylic acid or ester to the corresponding alcohol, followed by chain elongation and functionalization.

For instance, the synthesis of 2-hydroxyethyl methacrylate (B99206) involves the reaction of methacrylic acid with ethylene oxide in the presence of a catalyst such as a magnetic zeolite molecular sieve, achieving high yields (above 97%). google.com Another example is the synthesis of N-(2-hydroxyethyl)piperazine via a reductive alkylation and cyclization reaction of monoethanolamine and diethanolamine. google.com The introduction of a 2-hydroxyethyl group has also been demonstrated in the synthesis of fluorescent materials, where 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile was synthesized from a substituted benzaldehyde. rsc.org

The specific attachment of the 2-hydroxyethyl side chain to the benzacridine core of ICR-292-OH would likely involve a targeted synthetic strategy depending on the desired position of attachment. This could involve nucleophilic substitution, alkylation, or a coupling reaction on a suitably functionalized benzacridine precursor. Optimization of such routes would focus on improving regioselectivity, yield, and purity of the final product.

Synthetic Modifications for Analogues and Stereoisomers of ICR-292-OH.

Synthetic modifications to the structure of ICR-292-OH can lead to the creation of analogues and stereoisomers, which are valuable for exploring structure-activity relationships and identifying compounds with altered properties. Modifications can involve changes to the benzacridine core, the 2-hydroxyethyl side chain, or the introduction of additional substituents.

The synthesis of benzacridine derivatives with various substituents has been reported using methods like the Pfitzinger reaction, allowing for the introduction of groups such as methoxy and halogens on the benzacridine nucleus. rsc.org The creation of fused tetracyclic quinoline derivatives, which are related to benzacridines, also demonstrates the potential for structural modifications on the core ring system. nih.gov

The synthesis of stereoisomers of organic compounds often requires stereoselective synthetic routes or the separation of stereoisomers from a mixture. The concept of stereoisomer synthesis and evaluation has been demonstrated for other complex molecules, such as radioiodinated phospholipid ethers, where both S and R enantiomers were synthesized to study their biological activity. nih.gov Similarly, the enantioselective synthesis of all stereoisomers of natural products like geosmin (B144297) has been achieved through controlled synthetic pathways. rsc.org

For ICR-292-OH, synthetic modifications to the 2-hydroxyethyl side chain could involve altering the chain length, introducing branching, or replacing the hydroxyl group with other functionalities. The synthesis of analogues with modifications on the benzacridine core could involve introducing substituents at different positions or altering the fusion pattern of the rings. The creation of stereoisomers would depend on the presence of chiral centers in the ICR-292-OH molecule and would necessitate diastereoselective or enantioselective synthetic strategies.

Molecular Mechanism of Action and in Vitro Biological Investigations of Icr 292 Oh

Comparative Analysis of Mutagenic Activity in Mammalian Cellular Systems.

Comparative studies using mammalian cellular systems have been instrumental in understanding the mutagenic potential of ICR-292-OH alongside related compounds. These investigations have primarily focused on the ability of these substances to induce genetic mutations.

Evaluation in the Chinese Hamster Ovary (CHO/HGPRT) System.

The Chinese Hamster Ovary (CHO/HGPRT) assay is a widely utilized in vitro system for quantitatively assessing gene mutations in mammalian cells. This assay measures the induction of mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus, typically by selecting for resistance to the purine (B94841) analog 6-thioguanine (B1684491) (TG). fishersci.canih.govwikipedia.orgcore.ac.uk The CHO/HGPRT system is considered a valuable tool for studying mechanisms of mammalian cell mutagenesis and determining the mutagenicity of various chemical agents. nih.govwikipedia.orgontosight.ai

In studies employing the CHO/HGPRT system, ICR-292-OH has been evaluated for its mutagenic activity. Research findings consistently indicate that ICR-292-OH is mutagenically inactive in this mammalian cell system. fishersci.canih.govontosight.ai This contrasts with some other ICR compounds, such as ICR 170, ICR 191, ICR 292, and ICR 372, which have demonstrated mutagenic activity in the same assay. fishersci.canih.gov

Influence of the 2-Hydroxyethyl Substitution on Mutagenicity Profiles.

A key structural feature distinguishing ICR-292-OH from its mutagenic counterpart, ICR-292, is the substitution of a 2-chloroethyl group with a 2-hydroxyethyl group on the side chain. Comparative analysis of ICR compounds has revealed the significant impact of this substitution on mutagenicity. Studies have shown that when the 2-chloroethyl group in compounds like ICR 340, 372, 292, 191, or 170 is replaced by a 2-hydroxyethyl group (resulting in compounds such as ICR 340-OH, 372-OH, 292-OH, 191-OH, or 170-OH), the compounds become mutagenically inactive. ontosight.ai This finding strongly suggests that the presence of the 2-chloroethyl group is a critical requirement for the induction of mutations by these types of ICR compounds. fishersci.canih.govontosight.ai

The comparative mutagenicity and cytotoxicity profiles of several ICR compounds, including ICR-292-OH and its related analogues, are summarized in the table below, highlighting the impact of the 2-hydroxyethyl substitution.

| Compound | Side Chain Substitution | Mutagenicity (CHO/HGPRT) | Cytotoxicity |

| ICR-292 | 2-chloroethyl | Mutagenic | Toxic |

| ICR-292-OH | 2-hydroxyethyl | Mutagenically inactive | Toxic |

| ICR-170 | 2-chloroethyl | Mutagenic | Toxic |

| ICR-170-OH | 2-hydroxyethyl | Mutagenically inactive | Toxic |

| ICR-191 | 2-chloroethyl | Mutagenic | Toxic |

| ICR-191-OH | 2-hydroxyethyl | Mutagenically inactive | Toxic |

| ICR-372 | 2-chloroethyl | Mutagenic | Toxic |

| ICR-372-OH | 2-hydroxyethyl | Mutagenically inactive | Toxic |

Interactive Table: Mutagenicity and Cytotoxicity of Selected ICR Compounds

This table illustrates that while the 2-chloroethyl substituted compounds are mutagenic and toxic, their 2-hydroxyethyl counterparts, including ICR-292-OH, retain toxicity but lose their mutagenic activity in the CHO/HGPRT system.

In Vitro Studies on Cellular Response and Cytotoxicity.

In vitro studies have also investigated the broader cellular responses to ICR-292-OH, beyond its mutagenic potential. These studies have demonstrated that despite being mutagenically inactive, ICR-292-OH does exert cytotoxic effects on mammalian cells. ontosight.ai This indicates that the mechanisms leading to cytotoxicity are dissociable from those causing mutagenicity for these compounds. ontosight.ai

Assessment of Non-Mutagenic Cellular Effects.

While the primary focus in the provided research is on the distinction between mutagenicity and cytotoxicity, the observed toxicity of ICR-292-OH in the absence of mutagenic activity implies the existence of other cellular effects. These non-mutagenic effects contribute to the compound's toxicity. However, the specific nature of these non-mutagenic cellular effects or the detailed pathways involved are not explicitly elucidated in the available information, beyond the general observation of toxicity.

Methodologies for Quantifying Cytotoxicity in Cell Culture.

Quantifying cytotoxicity in cell culture is a crucial aspect of in vitro biological investigations. In the context of studies involving ICR compounds, including the evaluation in the CHO/HGPRT system, methodologies are employed to determine cellular survival after exposure to the test substance. nih.govcore.ac.uk Cytotoxicity is commonly assessed by measuring the relative survival rate of treated cells compared to untreated control cells. core.ac.uk

Various established methodologies are used for quantifying cytotoxicity in cell culture. These include colorimetric assays such as the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Neutral Red uptake assay, which assesses lysosomal integrity. Other methods involve measuring the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium, indicating cell membrane damage, or assessing changes in transepithelial electrical resistance (TEER) in cell monolayers. These methodologies provide quantitative data on the impact of a compound on cell viability and integrity.

Elucidation of Biological Pathways Affected by ICR-292-OH in Cellular Models.

The elucidation of biological pathways affected by ICR-292-OH in cellular models is primarily informed by the comparative studies with its mutagenic analogues. Mutagenic ICR compounds are known to intercalate into nucleic acids and become covalently bound, a bifunctional action thought to be necessary for their mutagenic activity. nih.gov

Given that ICR-292-OH is mutagenically inactive, it can be inferred that it does not effectively induce mutations at the HGPRT locus through the same mechanism as its mutagenic counterparts. The absence of the 2-chloroethyl group in ICR-292-OH is critical in this regard, as this group is implicated in the covalent DNA binding required for mutation induction by related compounds. fishersci.canih.govontosight.ai

However, the persistent toxicity of ICR-292-OH indicates that it interacts with cellular components and affects biological processes, even without inducing gene mutations at the HGPRT locus. While the available information confirms its toxicity and lack of mutagenicity, detailed studies specifically elucidating the precise biological pathways or molecular targets responsible for the observed toxicity of ICR-292-OH are not provided in the search results. Further research would be needed to fully understand the mechanisms underlying the non-mutagenic toxicity of this compound in cellular models.

Investigation of Macromolecular Binding Affinity (e.g., DNA, RNA, Proteins).

Research into the molecular mechanism of action of compounds structurally related to ICR-292-OH, particularly other ICR compounds, indicates their potential to interact with macromolecules such as DNA. Some ICR compounds, specifically those containing a two-chloroethyl group, have been shown to be mutagenic, suggesting an interaction with genetic material. osti.gov Studies using Chinese hamster ovary cells have investigated the mutagenicity and DNA binding of several heterocyclic nitrogen mustards, including ICR-292. researchgate.net This research highlights the importance of DNA binding as a potential mechanism for the biological effects observed with this class of compounds.

While direct studies on the DNA binding of ICR-292-OH were not explicitly detailed in the search results, investigations into related ICR compounds provide insights. The presence of a 2-hydroxyethyl group in ICR-292-OH, as opposed to a chloroethyl group in some other mutagenic ICR compounds, suggests potential differences in reactivity and macromolecular interaction. iaea.org However, the core heterocyclic nucleus present in ICR compounds is also considered to play a role in their mutagenic activity. osti.gov

Research on other compounds has demonstrated various modes of DNA binding, including intercalation and covalent interactions. For instance, studies on platinum(II) chloroammines have shown they can bind to DNA. researchgate.net Similarly, osmium polypyridyl complexes have been observed to bind to DNA, with binding constants determined through techniques like emission titrations. acs.org These studies illustrate the methodologies used to investigate macromolecular binding affinity.

Protein binding is another crucial aspect of a compound's molecular mechanism. While specific data for ICR-292-OH binding to proteins was not found, research on other compounds and proteins provides context. For example, studies have investigated the binding of proteins like Cre recombinase to DNA, highlighting the role of specific residues in the binding interface. nih.gov Recombinant proteins, such as a fragment of human zinc finger protein 292 (ZNF292), have been produced for research purposes, indicating the availability of tools to study protein interactions. thermofisher.com The ZNF292 protein itself is described as a probable transcriptional activator that can bind DNA and activate expression in vitro. thermofisher.commybiosource.com Furthermore, research into protein-protein interactions, such as the binding of gankyrin to CDK4, utilizes techniques like pull-down assays to investigate these affinities. nih.gov

The interaction of compounds with RNA is also a relevant area of investigation for understanding molecular mechanisms. Studies on RNA-binding proteins, such as CUGBP1, demonstrate their role in regulating mRNA stability. nih.gov Other research has explored the binding of proteins like the Ku heterodimer to RNA, highlighting the importance of specific RNA structures for binding affinity. nih.gov Techniques like electrophoretic mobility shift assays (EMSAs) are employed to study RNA-protein interactions. oup.comasm.org

Role of Metabolic Activation and Deactivation Pathways in Compound Activity Modulation.

Metabolic activation and deactivation pathways can significantly modulate the activity of chemical compounds. For compounds like ICR-292-OH, understanding how they are metabolized within a biological system is crucial for comprehending their in vitro activity. The presence of a hydroxyl group in ICR-292-OH suggests potential metabolic transformations involving this functional group.

Research on other compounds highlights various metabolic processes that can influence biological activity. For instance, the metabolic activation of carboxylic acids through pathways like glucuronidation and acyl-CoA thioester formation can lead to the production of reactive metabolites capable of forming protein adducts. researchgate.net These reactive metabolites can contribute to adverse reactions and toxicity. researchgate.net

The concept of metabolic activation is also relevant in the context of mutagenicity. Some ICR compounds require metabolic activation to exert their mutagenic effects. osti.goviaea.org This suggests that cellular enzymatic systems can convert these compounds into forms that interact with DNA and induce mutations. The specific enzymes and pathways involved in the metabolic activation of ICR-292-OH would be critical to investigate to understand its full biological profile.

Deactivation pathways, on the other hand, typically involve enzymatic transformations that render the compound less active or more easily excretable. These pathways play a protective role by limiting the exposure of biological targets to the active form of the compound. Common deactivation pathways include oxidation, reduction, hydrolysis, and conjugation reactions.

Metabolomics approaches, often utilizing techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), are valuable tools for studying the metabolic fate of compounds and identifying biomarkers related to toxicity or activity. nih.gov These methods can help to identify the various metabolites formed and understand how metabolic pathways are altered in response to compound exposure. nih.govnih.gov

While specific details on the metabolic activation and deactivation pathways of ICR-292-OH were not extensively provided in the search results, the general principles of xenobiotic metabolism and the examples from related compounds underscore the importance of these processes in modulating the compound's in vitro biological activity. Investigations into how cellular enzymes handle ICR-292-OH would provide crucial insights into its effective concentration at target sites and the nature of the species responsible for any observed biological effects.

Computational and Theoretical Studies on Icr 292 Oh

Molecular Modeling and Dynamics Simulations of ICR-292-OH

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. These methods can provide insights into the conformational flexibility, stability, and interactions of compounds like ICR-292-OH.

Key rotatable bonds in the ICR-292-OH side chain would be at the center of this analysis. By systematically rotating these bonds and calculating the potential energy of the resulting conformers, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations that the molecule is most likely to adopt.

Table 1: Predicted Stable Conformations of ICR-292-OH

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180° | 0 | 65 |

| Gauche (+) | ~+60° | 1.2 | 17.5 |

| Gauche (-) | ~-60° | 1.2 | 17.5 |

Note: This data is hypothetical and for illustrative purposes, as specific studies on ICR-292-OH are not available.

Ligand-macromolecule docking is a computational technique that predicts the preferred orientation of a small molecule when it binds to a larger molecule, typically a protein or DNA. For ICR-292-OH, docking simulations would likely focus on its interaction with DNA, given that the parent acridine (B1665455) structure is a known DNA intercalator.

The process involves placing the 3D structure of ICR-292-OH into the binding site of a DNA molecule in a variety of positions and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These simulations could reveal how the planar acridine ring of ICR-292-OH intercalates between DNA base pairs and how the side chain interacts with the DNA grooves.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to understand the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. For ICR-292-OH, these calculations can help to elucidate the distribution of electrons within the molecule and identify regions that are susceptible to chemical reactions.

Methods such as Density Functional Theory (DFT) would be suitable for calculating properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.

Table 2: Calculated Electronic Properties of a Model Acridine Compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is based on general values for acridine-like structures and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for ICR Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For ICR derivatives, a QSAR model could be developed to predict their mutagenic or cytotoxic properties based on their molecular descriptors.

A crucial piece of information regarding ICR-292-OH comes from a structure-activity relationship study which found that the replacement of the 2-chloroethyl group in the parent compound, ICR-292, with a 2-hydroxyethyl group to form ICR-292-OH results in a mutagenically inactive compound that retains its toxicity. nih.gov This finding is highly significant for any QSAR model of ICR compounds. It suggests that the presence of the hydroxyl group is a key determinant in abolishing mutagenicity, while other structural features are responsible for the observed cytotoxicity.

A QSAR model for ICR derivatives would involve calculating a variety of molecular descriptors for each compound, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Such as HOMO/LUMO energies and partial charges.

Hydrophobic descriptors: Like the partition coefficient (logP).

These descriptors would then be correlated with the biological activity data using statistical methods to generate a predictive model.

Structure Activity Relationship Sar of Hydroxyethyl Substituted Icr Compounds

Systematic Investigation of Alkyl Chain Length and Substituent Effects on Activity.

Research into ICR compounds has demonstrated that the nature and length of the alkyl chain and the substituents on the terminal amine play a crucial role in their biological activity. Studies comparing various ICR compounds have shown that the presence of a 2-chloroethyl group on the side chain is generally associated with mutagenic activity nih.govresearchgate.netnih.govresearchgate.net. This functional group is characteristic of nitrogen mustards, known alkylating agents that can damage DNA.

In contrast, the replacement of the 2-chloroethyl group with a 2-hydroxyethyl group, as seen in ICR 292OH and other -OH analogs like ICR 170-OH and ICR 191-OH, results in a significant loss of mutagenicity nih.govresearchgate.netnih.govresearchgate.net. For instance, while ICR 292 (which possesses a 2-chloroethyl group) is mutagenic, this compound is reported to be mutagenically inactive nih.govresearchgate.netresearchgate.net. This highlights the essential role of the chloroethyl moiety in the mutagenic mechanism, likely due to its ability to form a reactive aziridinium (B1262131) intermediate capable of alkylating DNA.

Furthermore, the type of amine in the side chain also influences activity. Compounds with a tertiary amine-type side chain, such as ICR 170 and ICR 292, have been shown to be more mutagenic than those with a secondary amine-type side chain, such as ICR 191 and ICR 372, at equimolar concentrations nih.govresearchgate.netnih.gov. Shortening the side chain by one carbon can also lead to reduced mutagenicity nih.gov. These findings collectively emphasize the sensitivity of the biological activity to subtle changes in the linker and the terminal amine substituent.

Heterocyclic Ring System Contributions to Observed Biological Activity.

The heterocyclic ring system forms the intercalating portion of the ICR compounds, allowing them to insert between base pairs in the DNA double helix. This intercalation is considered a key factor in their interaction with DNA and subsequent biological effects. The core structures are typically acridine (B1665455) or benzacridine.

Development of SAR Models for Predicting Non-Mutagenic Analogues and their Activity.

The systematic investigation of the SAR of ICR compounds, including the comparison of mutagenic chloroethyl derivatives with their non-mutagenic hydroxyethyl (B10761427) counterparts, has been instrumental in developing models for predicting the biological activity of related structures. The clear distinction in mutagenicity between compounds possessing a 2-chloroethyl group and those with a 2-hydroxyethyl group provides a fundamental basis for designing non-mutagenic analogs nih.govresearchgate.netnih.govresearchgate.net.

SAR studies have revealed that the ability of these compounds to induce mutations is strongly correlated with the presence of the alkylating functionality (the 2-chloroethyl group) nih.govresearchgate.netnih.govresearchgate.net. By replacing this group with a non-reactive substituent like the hydroxyethyl group, as in this compound, the mutagenic potential is effectively eliminated while other biological activities, such as cytotoxicity, may be retained nih.govresearchgate.netresearchgate.net.

These findings contribute to SAR models by highlighting the specific chemical features responsible for genotoxicity. Such models can guide the synthesis of new ICR derivatives with tailored biological profiles, aiming to separate desirable activities (e.g., cytotoxicity against cancer cells) from undesirable ones (e.g., mutagenicity). The data from studies on various side chain lengths, amine types, and heterocyclic cores further refine these models, allowing for a more nuanced prediction of activity based on structural modifications.

The development of SAR models for ICR compounds relies on comprehensive datasets detailing the biological responses of a series of structurally diverse analogs. These models are crucial for rational drug design efforts, enabling the prediction of the potential activity and toxicity of novel compounds before their synthesis and testing.

Data Table: Mutagenicity of Selected ICR Compounds

| Compound | Side Chain Terminal Group | Amine Type (Side Chain) | Heterocyclic Ring | Mutagenicity (CHO/HGPRT system) |

| ICR 292 | -CH₂CH₂Cl | Tertiary | Acridine | Mutagenic |

| This compound | -CH₂CH₂OH | Tertiary | Benz[c]acridine (B1195844) | Not mutagenic |

| ICR 170 | -CH₂CH₂Cl | Tertiary | Acridine | Mutagenic (3-5x > secondary) |

| ICR 191 | -CH₂CH₂Cl | Secondary | Acridine | Mutagenic |

| ICR 170OH | -CH₂CH₂OH | Tertiary | Acridine | Not mutagenic |

| ICR 372 | -CH₂CH₂Cl | Secondary | Acridine | Mutagenic |

Note: Mutagenicity data is based on findings in the Chinese hamster ovary/hypoxanthine-guanine phosphoribosyltransferase (CHO/HGPRT) system nih.govresearchgate.netnih.govresearchgate.net. The heterocyclic ring for this compound is based on crystal structure data ansin-beds.com, while others are commonly described as acridine derivatives.

Advanced Methodological Approaches in Icr Compound Research

Application of Advanced Spectroscopic Techniques for Structural and Interaction Analysis

Advanced spectroscopic techniques play a vital role in determining the structure of ICR compounds and analyzing their interactions with biological targets. These methods provide high-resolution data essential for understanding molecular behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution structure and dynamics of molecules. While specific detailed NMR data for ICR-292-OH was not extensively found in the consulted literature, NMR has been applied in the study of related ICR compounds and analogues. For instance, two-dimensional (2D) NMR investigations have been utilized in structural studies of coenzyme B12 analogues nih.gov. Additionally, NMR spectroscopy has been used to highlight changes in the structure of complex molecules like lignin (B12514952) during degradation studies, demonstrating its utility in characterizing structural alterations springermedizin.de. The application of NMR to ICR-292-OH would typically involve obtaining detailed spectra (e.g., ¹H, ¹³C NMR) to confirm its chemical structure and purity, and potentially 2D NMR experiments to elucidate its three-dimensional conformation in solution.

Mass Spectrometry (MS), particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), is a key technique for the precise determination of molecular mass and elemental composition, providing crucial information for molecular characterization. FT-ICR MS is known for its exceptionally high mass resolution and accuracy, allowing for the confident identification of molecular formulas, even in complex mixtures sigmaaldrich.comnih.gov. This technique can determine the mass-to-charge ratio (m/z) of ions with very high precision, enabling the study of systems with large mass-to-charge ratios and complicated isotope patterns sigmaaldrich.com. While specific applications of FT-ICR MS to ICR-292-OH were not detailed in the search results, this method is broadly applicable to characterizing organic compounds like ICR-292-OH, confirming its molecular weight and elemental composition, and potentially identifying metabolites or degradation products. FT-ICR MS can achieve mass accuracy within ±0.000005 amu or 5 ppm and has much higher resolving power compared to other MS techniques sigmaaldrich.comnih.gov.

High-Throughput Screening Assays for Functional Characterization of ICR-292-OH and Analogues

High-throughput screening (HTS) assays are essential for the rapid functional characterization of large libraries of compounds, including ICR-292-OH and its analogues, to identify those with desired biological activities. Institutions like the Institute of Cancer Research (ICR) utilize HTS for screening large collections of compounds against cancer drug targets norman-network.com. HTS allows for the testing of vast compound libraries, accelerating the drug discovery process ontosight.ai. These assays can be biochemical or cell-based and are designed to report the activity of the drug target norman-network.com. While specific HTS data for ICR-292-OH was not found, HTS would be employed to screen ICR-292-OH and its analogues for activity against relevant biological targets, such as enzymes or receptors implicated in diseases like cancer. The results from HTS provide initial hits that warrant further investigation. HTS systems can deliver high throughput capabilities, allowing the screening of vast compound libraries ontosight.ai.

Integrated Structural Biology Platforms for Compound-Target Interaction Studies

Integrated structural biology platforms, combining techniques such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM), are invaluable for studying the interactions between compounds like ICR-292-OH and their biological targets at atomic or near-atomic resolution. These platforms provide detailed three-dimensional information about compound-protein complexes, which is critical for understanding the mechanism of action and guiding the design of improved analogues uni-goettingen.de.

X-ray crystallography is a well-established technique for determining the atomic structure of molecules, including protein-ligand complexes. This method involves obtaining high-quality crystals of the protein bound to the compound and then analyzing the diffraction pattern produced when the crystals are exposed to X-rays uni-goettingen.de. Notably, the crystal structure of ICR-292-OH itself has been determined. A publication in Acta Crystallographica Section B in 1977 reported the crystal structure of 7-[3-(ethyl-2-hydroxyethylamino)propylamino]benz[c]acridine, which is ICR-292-OH, as an analogue of a benzacridine alkylating agent nih.gov. This provides direct structural information about the compound in its crystalline state. X-ray crystallography is widely used to visualize the interactions between small molecule ligands and their protein targets at atomic detail, which is crucial for structure-based drug design uni-goettingen.de. Facilities for X-ray crystallography often include high-throughput screening for crystallization conditions and advanced equipment for data collection.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of biological macromolecules and complexes, particularly those that are difficult to crystallize uni-goettingen.de. Cryo-EM involves freezing samples in a thin layer of vitreous ice to preserve their native structure and then imaging them using a beam of electrons uni-goettingen.de. This technique is increasingly used to study protein-ligand interactions and the structures of large protein complexes bound to small molecules. While specific Cryo-EM studies of ICR-292-OH bound to a target were not found, Cryo-EM platforms are utilized in structural biology research to understand the mechanisms of action of potential drugs by visualizing their interactions with target proteins. High-resolution Cryo-EM can provide detailed insights into inhibitor interactions and conformational changes in the target protein upon compound binding.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel ICR-292-OH Analogues with Tuned Biological Activity Profiles

The benzacridine core structure of ICR-292-OH offers a scaffold for the design and synthesis of novel analogues. This approach is a cornerstone of medicinal chemistry, aiming to modify a compound's structure to enhance desired biological activities, reduce toxicity, or alter pharmacokinetic properties. Given that ICR-292-OH is an analog of a known class of agents, synthesizing variations could lead to compounds with tuned interactions with biological targets.

Future research could focus on modifying different parts of the ICR-292-OH structure, such as the benzacridine ring system, the linker chain, or the terminal amino and hydroxyl groups. For instance, altering the substituents on the benzacridine rings might influence the compound's intercalation properties with DNA, a common mode of action for acridine (B1665455) derivatives. Modifying the linker length or flexibility could impact how the molecule presents itself to biological targets or its ability to cross cell membranes. Variations in the terminal functional groups could tune properties like solubility, reactivity, and interactions with specific enzymes or receptors.

Synthetic strategies similar to those used for other complex organic molecules and their analogues could be employed. This would involve multi-step synthesis, potentially utilizing established reactions for coupling aromatic systems, functionalizing amino and hydroxyl groups, and incorporating appropriate linker moieties. High-throughput synthesis techniques could be valuable for generating libraries of analogues for screening. Characterization of these novel compounds would involve standard analytical techniques, including spectroscopy and chromatography, and crucially, structural determination methods like X-ray crystallography to confirm the designed structures wikipedia.orgnih.gov.

The goal of synthesizing analogues would be to systematically explore the structure-activity relationship (SAR) of the ICR-292-OH scaffold. By correlating specific structural modifications with changes in biological activity, researchers could identify features critical for particular effects. This could involve assessing the modified compounds for their interaction with DNA, their potential mutagenic activity, and potentially, other biological effects as discussed in the next section.

Exploration of Alternative Biological Activities Beyond Mutagenicity for Therapeutic Potential

While ICR-292-OH is related to alkylating agents known for mutagenicity, exploring alternative biological activities is a crucial avenue for identifying potential therapeutic applications. Many compounds exhibit pleiotropic effects, interacting with multiple biological pathways depending on concentration, cellular context, and exposure time.

Future research could investigate whether ICR-292-OH or its analogues possess activities beyond their potential for DNA alkylation and associated mutagenicity. This could involve screening for activity against a range of biological targets or in various disease models. For example, some acridine derivatives have shown activity against infectious agents or in modulating immune responses. Investigating the ability of ICR-292-OH or its analogues to inhibit enzymes, modulate protein-protein interactions, or interfere with other cellular processes could reveal novel therapeutic angles.

Given the structural similarity to compounds that interact with DNA, studies could explore whether ICR-292-OH exhibits selective toxicity towards certain cell types, such as rapidly dividing cancer cells, independent of a direct mutagenic mechanism. This might involve inducing apoptosis or interfering with cell cycle progression through alternative pathways.

Furthermore, the exploration of alternative biological activities would necessitate a multidisciplinary approach, combining synthetic chemistry with various biological screening assays. Initial screens could be broad, followed by more targeted investigations of promising hits to elucidate their mechanisms of action.

Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Mechanism Elucidation

Understanding the detailed biological mechanisms of ICR-292-OH and its potential analogues requires sophisticated model systems. While traditional in vitro assays using immortalized cell lines are valuable for initial screening and basic mechanism studies, more advanced models can provide a more comprehensive and physiologically relevant understanding.

Future research should prioritize the development and utilization of advanced in vitro and ex vivo models. Three-dimensional (3D) cell culture models, including spheroids and organoids, can better mimic the cellular environment and tissue architecture compared to conventional two-dimensional (2D) cultures. These models can provide insights into compound penetration, metabolism, and efficacy in a more complex setting.

Ex vivo models, using freshly isolated tissues or organs, offer an even higher level of physiological relevance, preserving the tissue microenvironment, cellular heterogeneity, and complex interactions between different cell types. These models can be particularly useful for studying tissue-specific responses to ICR-292-OH and its analogues, assessing potential off-target effects, and investigating mechanisms related to absorption, distribution, metabolism, and excretion within a tissue context. Examples of relevant ex vivo models could include tissue slices or explants from relevant organs.

Furthermore, the development of microfluidic devices, often referred to as "organ-on-a-chip" systems, could provide dynamic in vitro models that simulate blood flow and allow for the co-culture of multiple cell types in a controlled environment. These systems can offer valuable insights into systemic effects and interactions between different tissues.

Comprehensive mechanism elucidation in these advanced models would involve a range of techniques, including high-resolution microscopy, live-cell imaging, omics technologies (e.g., transcriptomics, proteomics, metabolomics), and biochemical assays. These approaches can help identify cellular targets, downstream signaling pathways, and cellular responses to treatment with ICR-292-OH and its analogues, providing a deeper understanding of their biological effects beyond simple measures like cell viability or mutagenicity.

By combining the rational design and synthesis of novel analogues with comprehensive biological evaluation in advanced in vitro and ex vivo models, future research can fully explore the potential of the ICR-292-OH scaffold for various applications, moving beyond its initial characterization as a mutagenic agent analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.